REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:3]1.C(OC(N1[C:23](=[O:24])[C:22]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]2[C:20]1=[O:29])=O)C>ClC>[CH2:7]([N:4]1[CH2:5][CH2:6][CH:2]([N:1]2[C:23](=[O:24])[C:22]3=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]3[C:20]2=[O:29])[CH2:3]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1CN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at a room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
ADDITION
|
Details
|
diethyl ether was added
|
Type
|
FILTRATION
|
Details
|
insoluble matters were filtered out
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel column chromatography
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |